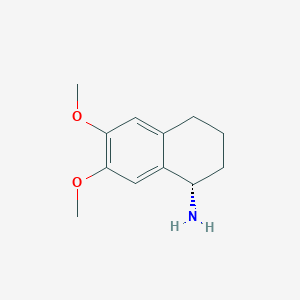

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and an amine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 6,7-dimethoxy-1-naphthaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydronaphthalene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, fully saturated naphthalene derivatives, and various substituted tetrahydronaphthalenes.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

Anticancer Research

A related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1), demonstrated notable antiproliferative effects in hepatocellular carcinoma models. Although not directly tested on this compound itself, the structural similarities imply potential anticancer activity that warrants further investigation .

Antioxidant Activity

The presence of methoxy groups in the chemical structure may contribute to antioxidant properties. Compounds with similar configurations have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property could be beneficial in formulating supplements aimed at enhancing cellular health.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| PMC5583658 | Investigated the antiproliferative effects of related compounds on liver cancer models | Suggests potential for this compound in cancer therapy |

| PMC8648660 | Developed sigma receptor-targeting compounds showing neuroprotective effects | Indicates possible neuropharmacological applications for this compound |

Mecanismo De Acción

The mechanism of action of (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry at the 1-position.

6,7-Dimethoxy-1-naphthaldehyde: Precursor in the synthesis of the target compound.

1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy groups.

Uniqueness

(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity

Actividad Biológica

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13917-16-3 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. The compound may function as an agonist or antagonist at specific receptors, influencing various signal transduction pathways. Research indicates that it could modulate the activity of serotonin and dopamine receptors, which are crucial in neurological functions and disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that this compound can reduce oxidative stress and apoptosis in neuronal cell lines. For instance:

- Cell Viability Assays : The compound exhibited a significant increase in cell viability in models of oxidative stress-induced neuronal damage.

- Mechanistic Insights : It was found to upregulate antioxidant enzymes and downregulate pro-apoptotic markers .

Antiproliferative Activity

This compound has shown potential antiproliferative effects against various cancer cell lines. A study assessed its efficacy against hepatocellular carcinoma cells:

- In Vivo Studies : The compound was administered to diethylnitrosamine-induced hepatocarcinogenic rats. Results indicated a reduction in tumor size and improved liver histopathology .

- Biochemical Analysis : HPLC analysis demonstrated significant plasma concentrations post-administration, suggesting effective bioavailability .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Different ring system | Notable neuroprotective effects |

| 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen | Methoxy groups at different positions | Lower antiproliferative activity |

Case Study 1: Neuroprotection in Ischemic Models

A recent study investigated the neuroprotective effects of this compound in ischemic stroke models. The results indicated:

- Reduction in Infarct Size : Treatment led to a significant decrease in infarct volume compared to control groups.

- Mechanistic Pathways : The compound was shown to inhibit inflammatory cytokine release and promote neuronal survival through the activation of neurotrophic factors.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer therapy:

Propiedades

IUPAC Name |

(1S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZOFLWNJVIOHA-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCCC2=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](CCCC2=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.